4-(Methanesulfinyl)benzeneboronic acid
Overview
Description
While direct information on 4-(Methanesulfinyl)benzeneboronic acid is not available, related research on methanesulfonic acid derivatives and benzeneboronic acids can offer a foundational understanding. These compounds play a critical role in various chemical syntheses and applications due to their unique reactive properties.
Synthesis Analysis
Methanesulfonic acid is a versatile reagent used in the synthesis of various compounds, including the efficient ring-opening of O-benzylidene acetals and as a catalyst in the production of linear alkylbenzenes. These processes highlight the utility of methanesulfonic acid derivatives in chemical synthesis (Luong et al., 2004), (Zinin et al., 2007).
Molecular Structure Analysis
Structural studies of similar compounds, such as 4-nitrophenyl[bis(benzylthio)]methane, provide insights into the molecular conformation and interaction patterns, which are crucial for understanding the properties and reactivity of related benzene derivatives (Binkowska et al., 2009).
Chemical Reactions and Properties
Research on methanesulfonic acid-catalyzed reactions, including the synthesis of benzothiazoles and benzoxazoles from carboxylic acids, showcases the chemical reactivity and potential applications of methanesulfinyl and benzeneboronic acid derivatives in synthesizing heterocyclic compounds (Sharghi & Asemani, 2009), (Kumar et al., 2008).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, crystal structure, and thermal stability, are essential for understanding the behavior of 4-(Methanesulfinyl)benzeneboronic acid under different conditions. Studies on the crystal structure of benzene derivatives provide valuable data on these aspects (Vega et al., 2010).
Chemical Properties Analysis
Investigations into the chemical behavior of methanesulfonic acid and benzeneboronic acid derivatives, including their reactivity and interaction with other compounds, help predict the chemical properties of 4-(Methanesulfinyl)benzeneboronic acid. The catalytic activity of methanesulfonic acid in various chemical reactions underscores its significance in organic synthesis (Eisner et al., 1963).
Scientific Research Applications
Catalytic Applications
4-(Methanesulfinyl)benzeneboronic acid and related compounds have been explored for their catalytic roles in organic transformations. The study by Maki, Ishihara, and Yamamoto (2007) highlights the effectiveness of boron(III)-catalyzed amide and ester condensation reactions using benzeneboronic acids. These catalysts facilitate the formation of amides from carboxylic acids and amines and the esterification of α-hydroxycarboxylic acids in alcohol solvents, showcasing the versatility of sulfonyl and boronic acid functionalities in catalysis Maki, T., Ishihara, K., & Yamamoto, H. (2007).
Material Science Applications
In the realm of material science, the synthesis and application of diboronic acid precursors for covalent organic frameworks (COFs) have been investigated. Faury et al. (2013) report on the synthesis of substituted 1,4-benzenediboronic acids and their application in creating covalent organic frameworks. This research indicates the potential of sulfonyl- and boronic-acid-containing compounds in constructing advanced materials with potential applications in gas storage, sensing, and catalysis Faury, T., Dumur, F., Clair, S., Abel, M., Porte, L., & Gigmes, D. (2013).
Organic Synthesis
The role of boronic acids in organic synthesis, particularly in the context of complex formation and reaction mechanisms, has been well-documented. Studies by Barker et al. (1973) and Soundararajan et al. (1989) provide insights into the interaction of benzeneboronic acids with sugars and the use of arylboronic acids for the affinity purification of enzymes, respectively. These findings demonstrate the utility of boronic acids in selective synthesis and purification processes, which are crucial in pharmaceutical and biochemical research Barker, S. A., Hatt, B., & Somers, P. (1973); Soundararajan, S., Badawi, M., Kohlrust, C. M., & Hageman, J. (1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-methylsulfinylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTGALZTDVXUKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378530 | |
Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfinyl)phenyl)boronic acid | |
CAS RN |
166386-48-7 | |
Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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